![molecular formula C7H4BrFN2 B13649635 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine and a fluorine atom attached to a pyrrolo[3,2-c]pyridine core. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often require the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a pyrrolo[3,2-c]pyridine core, featuring bromine and fluorine substituents. The molecular formula is CHBrFN with a molecular weight of approximately 202.02 g/mol. It has diverse applications in scientific research, particularly in medicinal chemistry and drug development.
Scientific Research Applications
Medicinal Chemistry
this compound serves as a building block in medicinal chemistry. Its unique arrangement of substituents contributes to its chemical properties and potential biological activities. The compound is significant for synthesizing derivatives that may exhibit enhanced biological activity.
FGFRs Inhibition and Cancer Therapy
this compound exhibits biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and differentiation. Compounds derived from this structure have shown potential in inhibiting various cancer cell lines, suggesting its utility in cancer therapy. Studies have explored its interactions with other biological targets, enhancing its profile as a lead compound for drug development. The compound binds to these receptors, inhibiting their activity, which leads to reduced cell proliferation and increased apoptosis in cancer cells. Understanding these interactions is crucial for optimizing its therapeutic efficacy while minimizing potential side effects.
Synthesis
The synthesis of this compound typically involves several steps.
Interaction Studies
Studies on the interactions of this compound with FGFRs have highlighted its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine
- 3-Fluoro-1H-pyrrolo[3,2-c]pyridine
- 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Comparison: Compared to its analogs, 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s reactivity and biological activity, making it a valuable tool in medicinal chemistry .
Biological Activity
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is a heterocyclic compound characterized by a pyrrolopyridine core structure. The presence of bromine and fluorine substituents contributes to its unique chemical reactivity and biological profile.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.12 | Inhibition of tubulin polymerization |
MCF-7 | 0.21 | Disruption of microtubule dynamics |
SGC-7901 | 0.15 | Induction of apoptosis |
The compound has been shown to inhibit MPS1, a kinase involved in cell cycle regulation, which is crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various pathogens and showed significant activity, particularly against mycobacterial strains. This suggests potential applications in treating infectious diseases .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory activity. Studies have indicated that it can suppress the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
6-Bromo-3-fluoro- | 0.04 | COX-2 |
This activity suggests that it may be useful in managing inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- MPS1 Inhibition : The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent activation.
- Tubulin Interaction : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : By inhibiting COX-2 and iNOS expression, it reduces the production of inflammatory cytokines.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its in vitro IC50 values.
- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile with low acute toxicity levels in mice.
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
InChI Key |
AKPGPIWHJZXRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)F |
Origin of Product |
United States |
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